![molecular formula C21H17BrN2O2S B2412402 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 864976-17-0](/img/structure/B2412402.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The presence of a naphthamide group suggests it might have aromatic properties. The methoxyethyl group attached to the benzothiazole ring could potentially influence the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a large aromatic system. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromo group, which is a good leaving group, and the naphthamide and methoxyethyl groups, which can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxyethyl group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Anticonvulsant Properties
- Quinazolino-benzothiazoles, including compounds similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, have been studied as anticonvulsant agents . A study found that certain derivatives in this class showed significant activity against seizures in experimental models without neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Photodynamic Therapy
- Research on benzo[d]thiazol-based compounds has indicated their potential in photodynamic therapy , particularly in the treatment of cancer. These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, are significant for Type II mechanisms in cancer therapy (Pişkin et al., 2020).
Synthesis and Characterization Studies
- Synthesis and characterization of thiazol-based compounds have been a subject of study, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals (Ai, 2008).
Antimicrobial and Anti-proliferative Activities
- Derivatives of benzo[d]thiazol have shown promising biological properties , including antimicrobial and antiproliferative activities. These properties are of interest in developing new drugs for treating bacterial infections and cancer (Mansour et al., 2020).
Anti-inflammatory Potential
- Compounds with a thiazolyl group, related to the structure of interest, have been investigated for their anti-inflammatory properties . These studies contribute to the development of new anti-inflammatory agents, highlighting the therapeutic potential of this chemical class (Thabet et al., 2011).
Antioxidant, Anti-inflammatory, and Analgesic Activities
- Thiazolyl derivatives have also been evaluated for their antioxidant, anti-inflammatory, and analgesic activities . This research is vital for identifying new compounds with potential therapeutic applications in treating various inflammatory and pain-related conditions (Nandagokula et al., 2012).
Epidermal Growth Factor Receptor (EGFR) Inhibition
- Some benzo[d]thiazol derivatives have been studied as potential EGFR inhibitors . These compounds showed significant antitumor activity and could be developed further as antitumor agents, particularly in treating cancers with high EGFR expression (Deng et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c1-26-12-11-24-18-10-9-15(22)13-19(18)27-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STACTLZGKOBUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)
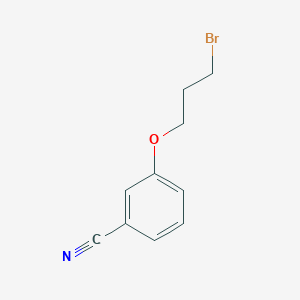
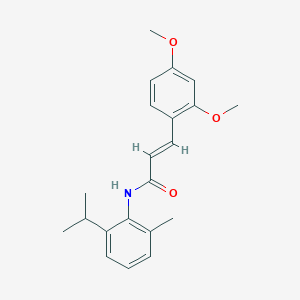
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)
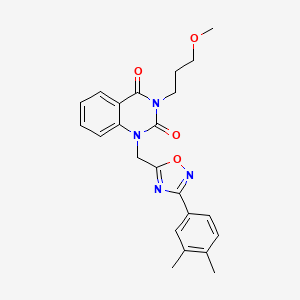
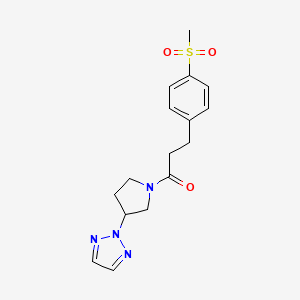

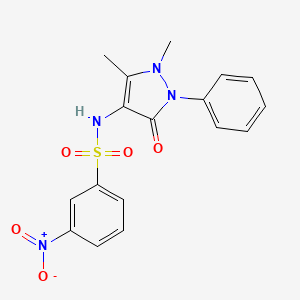
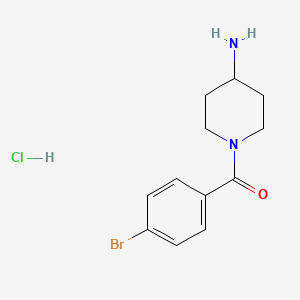
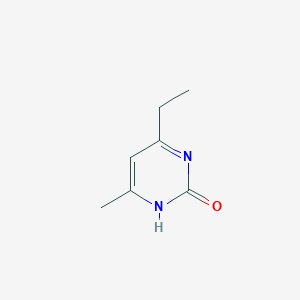
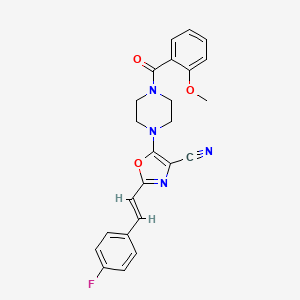
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)